molecular formula C18H14N4O2 B2760344 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1172793-57-5

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2760344
CAS No.: 1172793-57-5
M. Wt: 318.336
InChI Key: VUXUBKOEBYFNAQ-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide” is a compound that contains a benzoxazole moiety . Benzoxazole derivatives are known for their wide spectrum of pharmacological activities .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been studied extensively . The benzoxazole moiety is a doubly unsaturated 5-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, benzoxazole derivatives have been involved in various chemical reactions for the synthesis of new compounds .

Scientific Research Applications

Antibacterial and Antifungal Agents

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide and its analogs have shown promising results as antibacterial and antifungal agents. For example, a study by Palkar et al. (2017) synthesized novel analogs demonstrating significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited this activity at non-cytotoxic concentrations, indicating their potential for medical application in fighting bacterial infections (Palkar et al., 2017).

Antiviral Activity

Research by Hebishy et al. (2020) explored the antiviral properties of benzamide-based 5-aminopyrazoles, showing significant activity against avian influenza A virus (H5N1). This indicates the potential use of these compounds in developing treatments for influenza and possibly other viral infections (Hebishy et al., 2020).

Anticancer Activity

A study by Asegbeloyin et al. (2014) synthesized and evaluated the cytotoxic activity of this compound derivatives against human promyelocytic leukemia cells. This research indicates the potential of these compounds in developing anticancer therapies (Asegbeloyin et al., 2014).

Synthetic Applications

The compound and its derivatives are also significant in synthetic chemistry. For instance, they have been used as intermediates in the synthesis of various heterocyclic compounds, which can be essential for developing pharmaceuticals and other chemical products (Saeed et al., 2015).

Future Directions

Benzoxazole derivatives have been the focus of ongoing research due to their wide range of biological activities . Future research may continue to explore the potential applications of these compounds in various fields, including medicinal chemistry.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-22-10-9-15(21-22)17(23)19-13-6-4-5-12(11-13)18-20-14-7-2-3-8-16(14)24-18/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXUBKOEBYFNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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